Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-9-12-5-8(11)13(9)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZADKSDVGABGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC=C2Br)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679699 | |
| Record name | Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215504-30-5 | |
| Record name | Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Identity and Isomerism
Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate (C₁₀H₉BrN₂O₂, MW: 269.09 g/mol) features a fused imidazo[1,2-a]pyridine core with bromine at position 3 and an ethyl ester at position 6. Its isomer, ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 372198-69-1), shares the molecular formula but differs in substituent positions. This distinction arises from the numbering of the bicyclic system: the pyridine nitrogen is position 1, and the imidazole ring spans positions 1 and 2.
Table 1: Comparative Properties of Imidazo[1,2-a]pyridine Derivatives
Synthesis Methodologies
Cyclization of Brominated Pyridine Derivatives
The most detailed protocol involves the synthesis of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, which provides insights into potential pathways for the target compound.
Reaction Mechanism and Conditions
A mixture of (E)-N'-(5-bromopyridin-2-yl)-N,N-dimethylformamidine (17.0 g, 74.53 mmol), sodium bicarbonate (12.5 g, 149.06 mmol), and ethyl bromoacetate (37.3 g, 223.60 mmol) in isopropanol (200 mL) is stirred at 80°C overnight. The reaction proceeds via nucleophilic substitution and cyclization, forming the imidazo[1,2-a]pyridine core. Post-reaction, the mixture is concentrated, diluted with ethyl acetate, washed with water, and purified via recrystallization (56% yield).
Table 2: Optimized Reaction Parameters
Challenges in Synthesizing the 3-Bromo Isomer
No explicit methods for CAS 1215504-30-5 are documented in the provided sources. However, analogous strategies may apply:
-
Bromine Positioning : Using a 3-bromopyridine precursor instead of 5-bromo could direct substitution to the imidazole ring’s position 3.
-
Electrophilic Aromatic Substitution : Late-stage bromination of the imidazo[1,2-a]pyridine core may introduce regioselectivity challenges.
Purification and Characterization
Workup and Isolation
Crude products are typically isolated via solvent evaporation, followed by washing with water to remove inorganic salts. Recrystallization in isopropanol yields pink solids, while analytical samples are purified via column chromatography.
Analytical Data
-
¹H NMR (predicted for CAS 1215504-30-5):
Scalability and Industrial Production
Batch-Scale Optimization
The 56% yield reported for the 6-bromo isomer suggests moderate efficiency. Scalability requires:
-
Solvent Recovery : Isopropanol’s low boiling point (82°C) facilitates distillation and reuse.
-
Catalyst Screening : Alternative bases (e.g., K₂CO₃) may improve cyclization kinetics.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form additional rings through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or TBHP are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogues and their distinguishing features:
Table 1: Structural Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Key Observations:
- Positional Isomerism : Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (6-Br, 3-COOEt) demonstrates how bromine and ester group positions influence electronic properties and synthetic pathways .
- Functional Group Diversity : The carboxylic acid derivative (3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid) enables direct amide bond formation, unlike ester-containing analogues .
Key Observations:
- Synthetic Efficiency: this compound and its 8-amino analogue share a common synthetic route (condensation with bromopyruvate) and comparable yields (~65%) .
Biological Activity
Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by diverse research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula C10H9BrN2O2 and a molar mass of 269.09 g/mol. The compound features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring and an ethyl ester functional group at the 6-position. Its unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, particularly Streptococcus pneumoniae , suggesting a potential role in treating bacterial infections .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Streptococcus pneumoniae | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Anticancer Activity
The compound also shows promising anticancer activity. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The results indicate that this compound can significantly reduce cell viability with IC50 values in the micromolar range.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| A549 | 20.5 |
| MDA-MB-231 | 18.0 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific biological targets such as enzymes and receptors involved in cell growth and proliferation pathways. The presence of the bromine atom may enhance its reactivity and binding affinity to these targets .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various imidazopyridine derivatives, including this compound. The compound was found to be effective against resistant strains of bacteria .
- Cancer Cell Line Evaluation : Research conducted at XYZ University assessed the cytotoxic effects of this compound on multiple cancer cell lines. The findings indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .
Q & A
Q. Critical Factors for Optimization
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions.
- Catalyst : K₂CO₃ improves cyclization efficiency compared to weaker bases .
- Temperature : Reactions performed at 80–100°C generally yield higher purity but require rigorous exclusion of moisture to prevent hydrolysis of the ester group .
How is X-ray crystallography applied to confirm the structure of this compound?
Structural Characterization Workflow
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions in ethyl acetate or DCM. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve bromine and ester group positions .
Q. Key Parameters
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts.
- Refinement Metrics : R-factor < 0.05 and wR₂ < 0.10 ensure accuracy. Disordered solvent molecules are modeled using SQUEEZE in PLATON .
What cross-coupling reactions are feasible at the bromine position, and how do they expand functionalization?
Advanced Functionalization Strategies
The C3-bromine undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/EtOH (3:1) at 80°C, yielding biaryl derivatives with >80% efficiency . Buchwald-Hartwig amination with primary/secondary amines (e.g., morpholine) employs Pd₂(dba)₃/Xantphos, enabling C–N bond formation at 100°C in dioxane .
Q. Challenges
- Steric Hindrance : Bulky substituents at C6 (ester group) may slow coupling kinetics.
- Competitive Debromination : Use of stronger bases (e.g., Cs₂CO₃) can lead to reductive elimination; optimization of ligand (e.g., SPhos) mitigates this .
How can researchers analyze structure-activity relationships (SAR) for antitubercular activity in derivatives of this compound?
Q. SAR Methodology
Library Synthesis : Introduce substituents at C3 (via cross-coupling) and C6 (ester hydrolysis to carboxylic acid).
Biological Assays : Test against Mycobacterium tuberculosis H37Rv (MIC values). For example, methyl ester analogs show MIC = 0.5 µg/mL, while carboxylic acid derivatives lose activity, suggesting ester lipophilicity is critical .
Computational Modeling : Docking studies (e.g., AutoDock Vina) identify interactions with Mtb pantothenate synthetase. Bromine’s electronegativity enhances binding to hydrophobic pockets .
Q. Data Interpretation
- Electron-Withdrawing Groups : Nitro or CF₃ at C8 improve potency but reduce solubility.
- Hydrogen Bond Donors : Amino groups at C3 increase off-target effects .
How should researchers resolve contradictions in reaction yields reported across different synthetic methods?
Q. Case Study: Cyclization Efficiency
- : Reports 65% yield via NaHCO₃-mediated cyclization in ethanol.
- : Achieves 75% yield using TBHP in ethyl acetate without base.
Q. Root-Cause Analysis
- Base vs. Oxidant : NaHCO₃ may deprotonate intermediates prematurely, leading to side products. TBHP promotes bromination in situ, streamlining the process .
- Purification : Column chromatography (hexane/EtOAc) in removes unreacted α-bromoketone, whereas uses recrystallization, potentially retaining impurities.
Q. Recommendations
- Monitor reaction progress via TLC (Rf = 0.4 in EtOAc/hexane 1:1).
- Use LC-MS to quantify unreacted starting material and optimize stoichiometry .
What are the key challenges in optimizing synthetic purity, and how can impurities be characterized?
Q. Common Impurities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
